molecular formula C18H20N4O3 B2543898 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 1257547-26-4

2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No. B2543898
CAS RN: 1257547-26-4
M. Wt: 340.383
InChI Key: VFGWKKXWUNYXRE-UHFFFAOYSA-N
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Description

2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide, also known as MEDI9197, is a small molecule agonist of the intracellular sensor TLR7. It is currently being investigated for its potential use as an immunotherapy agent in the treatment of cancer.

Mechanism of Action

2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide activates TLR7, an intracellular receptor that recognizes viral and bacterial RNA. Activation of TLR7 leads to the production of type I interferons and other cytokines, which stimulate the immune system and enhance the anti-tumor response.
Biochemical and Physiological Effects:
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide has been shown to induce the production of cytokines, including IFN-α, TNF-α, and IL-6, in both animal models and human clinical trials. It also increases the activation of dendritic cells and enhances the presentation of tumor antigens to T cells.

Advantages and Limitations for Lab Experiments

2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide has several advantages for use in lab experiments, including its small size and ease of synthesis. However, it also has limitations, including its potential toxicity and the need for further optimization to improve its efficacy.

Future Directions

There are several potential future directions for the use of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide in cancer immunotherapy. These include combination therapy with other immunotherapy agents, optimization of dosing and administration schedules, and the development of biomarkers to predict response to treatment. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide in larger clinical trials.

Synthesis Methods

The synthesis of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 6-methylpyridin-2-amine with 2-bromoacetyl chloride to form N-(6-methylpyridin-2-yl)acetamide. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide.

Scientific Research Applications

2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide has shown promising results in preclinical studies as an immunotherapy agent for the treatment of cancer. It has been shown to activate the immune system and enhance the anti-tumor response in animal models. Clinical trials are currently ongoing to evaluate its safety and efficacy in humans.

properties

IUPAC Name

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13-6-5-9-16(19-13)20-17(23)12-21-10-11-22(18(21)24)14-7-3-4-8-15(14)25-2/h3-9H,10-12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWKKXWUNYXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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